molecular formula C7H19NO3P+ B1623922 3-Diethoxyphosphorylpropylazanium CAS No. 203192-99-8

3-Diethoxyphosphorylpropylazanium

Cat. No. B1623922
CAS RN: 203192-99-8
M. Wt: 196.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-O
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Description

3-Diethoxyphosphorylpropylazanium (CAS# 203192-99-8) is a useful research chemical. It has a molecular weight of 285.23 and a molecular formula of C9H20NO7P . The IUPAC name is 3-diethoxyphosphorylpropan-1-amine; oxalic acid .


Molecular Structure Analysis

The molecular structure of 3-Diethoxyphosphorylpropylazanium can be represented by the canonical SMILES: CCOP(=O)(CCCN)OCC.C(=O)(C(=O)O)O . The InChI is InChI=1S/C7H18NO3P.C2H2O4/c1-3-10-12(9,11-4-2)7-5-6-8;3-1(4)2(5)6/h3-8H2,1-2H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Diethoxyphosphorylpropylazanium include a molecular weight of 285.23, a molecular formula of C9H20NO7P, and a covalently-bonded unit count of 2 . More detailed properties such as density, solubility, and stability would require further experimental data .

Scientific Research Applications

Polymer Synthesis

3-Diethoxyphosphorylpropylazanium is used in the synthesis of cationic polyelectrolytes with pyrrolidine rings embedded in the polymer backbone. This process involves cyclopolymerization, which is a method of forming polymer chains through ring formation. Such polymers have potential applications in various fields due to their unique structural properties .

Research Chemical

As a research chemical, 3-Diethoxyphosphorylpropylazanium (CAS# 203192-99-8) is valued for its purity and specificity. It is often used in chemical reactions and experiments that require precise control over the chemical composition and properties .

Flame Retardancy

This compound has been utilized in developing flame-retardant systems. Specifically, it has been synthesized into an ionic liquid form and introduced into epoxy resin to enhance its flame-retardant properties. This application is particularly important in materials science and safety engineering .

Safety and Hazards

The safety and hazards associated with 3-Diethoxyphosphorylpropylazanium are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Mechanism of Action

Target of Action

It is described as a useful research chemical , suggesting that it may interact with various biological targets depending on the context of the research.

Action Environment

It is suggested that the compound may be used in various fields, including medical research, environmental research, and industrial research, indicating that its action could be influenced by a variety of environmental conditions.

properties

IUPAC Name

3-diethoxyphosphorylpropylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORFBNFNLHVIM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC[NH3+])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427347
Record name 3-diethoxyphosphorylpropylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethoxyphosphorylpropylazanium

CAS RN

203192-99-8
Record name 3-diethoxyphosphorylpropylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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